N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This compound is the only commercially available entity combining a 7-methoxybenzofuran core with an unsubstituted morpholinosulfonyl benzamide terminus—a two-point differentiation from the closest analog CID 3942275, which bears 2,6-dimethylmorpholine and lacks the 7-OCH₃ group. This structural divergence is critical: in the Fujisawa patent family (EP 0528337), alkoxy substitution on benzofuran shifted leukotriene/SRS-A antagonist potency by ≥10-fold. Researchers using this compound as an orthogonal chemotype control against CID 3942275 can directly interrogate how morpholine N-substitution and 7-OCH₃ govern GLI1/Wnt target engagement, permeability-solubility trade-offs, and phenotypic outcomes. For diversity-oriented screening, its unprofiled scaffold (0 bioassays) fills a distinct region of chemical space absent from public libraries. Secure this methoxy reference point to systematically build a 7-position SAR series.

Molecular Formula C23H21N3O6S2
Molecular Weight 499.56
CAS No. 921566-08-7
Cat. No. B2444517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS921566-08-7
Molecular FormulaC23H21N3O6S2
Molecular Weight499.56
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
InChIInChI=1S/C23H21N3O6S2/c1-30-19-4-2-3-16-13-20(32-21(16)19)18-14-33-23(24-18)25-22(27)15-5-7-17(8-6-15)34(28,29)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,24,25,27)
InChIKeyAHVXNVPDCPCRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 921566-08-7): Chemical Identity and Procurement Baseline


N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 921566-08-7) is a fully synthetic small molecule belonging to the thiazolylbenzofuran sulfonamide class, with molecular formula C₂₃H₂₁N₃O₆S₂ and a molecular weight of 499.56 g/mol [1]. The compound is constituted by a 7-methoxybenzofuran moiety linked via a thiazole bridge to a para-morpholinosulfonyl benzamide terminus. Unlike closely related analogs that bear an unsubstituted benzofuran or a 2,6-dimethylmorpholine sulfonamide, the 7-methoxy substitution and the unsubstituted morpholine ring represent the defining structural differentiation points of this specific chemical entity [2].

Why N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the thiazolylbenzofuran sulfonamide chemotype, even minor structural perturbations produce measurable shifts in biological activity profiles. The 7-methoxy substituent on the benzofuran core influences both electronic distribution and steric topology at the hinge-binding region, while the sulfonamide morpholine substitution pattern (unsubstituted morpholine vs. 2,6-dimethylmorpholine) alters hydrogen-bond acceptor capacity and lipophilicity [1]. Public screening data for the closest deposited analog—CID 3942275, which lacks both the 7-methoxy group and bears a 2,6-dimethylmorpholine sulfonamide—show GLI1 IC₅₀ of 1.26 µM and Wnt-3a IC₅₀ of 1.28 µM [1]. These values cannot be assumed to transfer to the target compound, as the methoxy substitution on benzofuran has been shown in related patent families to modulate leukotriene and SRS-A antagonist potency by orders of magnitude [2]. Procurement decisions predicated on simple in-class substitution therefore carry a high risk of irreproducible biological outcomes.

Quantitative Differentiation Evidence for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide


Structural Differentiation: 7-Methoxybenzofuran vs. Unsubstituted Benzofuran in Thiazolylbenzofuran Sulfonamides

The target compound bears a methoxy group at the 7-position of the benzofuran ring. The closest publicly deposited analog, CID 3942275 (CAS 716365-58-1), carries an unsubstituted benzofuran and a 2,6-dimethylmorpholine sulfonamide. Screening data for CID 3942275 show GLI1 inhibition IC₅₀ = 1.26 µM and Wnt-3a inhibition IC₅₀ = 1.28 µM in cell-free binding assays [1]. In related thiazolylbenzofuran patent series (Fujisawa EP 0528337), the introduction of alkoxy substituents on the benzofuran core was demonstrated to modulate leukotriene D₄ and SRS-A antagonist activity; structure-activity tables in the patent show that even single methoxy substitutions can alter functional antagonism by >10-fold in guinea pig ileum and trachea preparations [2]. No equivalent direct comparative data exist for the specific 7-methoxy vs. hydrogen pairing in the morpholinosulfonyl benzamide sub-series, but the directional effect of benzofuran alkoxylation on target engagement is class-consistent.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Sulfonamide Morpholine Substitution: Unsubstituted Morpholine vs. 2,6-Dimethylmorpholine in Benzofuran-Thiazole Series

The target compound incorporates an unsubstituted morpholine ring in the sulfonamide moiety, whereas the closest publicly profiled analog CID 3942275 employs a 2,6-dimethylmorpholine. This substitution alters two key physicochemical parameters relevant to target engagement: (a) hydrogen-bond acceptor capacity—the unsubstituted morpholine oxygen is less sterically hindered, potentially enabling stronger H-bond interactions with backbone NH groups in kinase hinge regions; (b) lipophilicity—the absence of the two methyl groups reduces calculated logP by approximately 0.5–0.8 log units. CID 3942275 (2,6-dimethylmorpholine) has a computed XLogP3-AA of 3.9 [1]. For the target compound, the molecular formula C₂₃H₂₁N₃O₆S₂ (vs. C₂₄H₂₃N₃O₅S₂ for CID 3942275) indicates replacement of two carbons and two hydrogens with one oxygen, predicting a lower logP consistent with improved aqueous solubility and reduced non-specific protein binding [2]. The morpholine sulfonamide motif as a whole is a recognized privileged fragment in kinase inhibitor design, and the choice of morpholine substitution has been shown in publicly available SAR series (e.g., thiazole-based benzenesulfonamide-linked morpholines) to influence both antimicrobial DHFR/DNA gyrase dual inhibition potency and mammalian cell permeability [3].

Medicinal Chemistry Ligand Efficiency Drug Design

Absence of Public Bioactivity Data as a De-Risking Consideration for Procurement

As of April 2026, the target compound (CAS 921566-08-7) has no entries in PubChem BioAssay, ChEMBL, BindingDB, or PubMed-indexed primary research articles reporting quantitative IC₅₀, Kd, or EC₅₀ values. This contrasts with the structurally related analog CID 3942275, which has been deposited in PubChem and screened in at least 5 bioassays through the Sanford-Burnham Center for Chemical Genomics, yielding quantitative inhibition data against GLI1 (IC₅₀ 1.26 µM), Wnt-3a (IC₅₀ 1.28 µM), XBP1 (IC₅₀ 5.5 µM), and two additional targets [1]. The complete absence of screening data for the target compound does not indicate lack of activity—it reflects that this specific chemotype has not yet been subjected to the same broad profiling. For procurement decisions, this means: (a) the compound is suitable as a novel tool compound for target-agnostic phenotypic screening or as a chemical probe for SAR expansion, precisely because its activity space is unexplored; (b) users seeking a pre-validated inhibitor with known potency against a specific target should instead select the profiled analog CID 3942275 or a different chemotype with established pharmacology.

Chemical Biology Screening Library Procurement

Recommended Application Scenarios for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Based on Available Evidence


Chemical Probe for De Novo Phenotypic Screening and Novel Target Identification

Given the complete absence of public target annotation (0 bioassays, 0 ChEMBL entries), this compound is well-suited for inclusion in diversity-oriented phenotypic screening libraries. Its benzofuran-thiazole-morpholinosulfonyl scaffold occupies a region of chemical space distinct from the nearest profiled analog CID 3942275 (which bears 2,6-dimethylmorpholine and lacks the 7-methoxy group) [1]. In a cell-based phenotypic screen, the 7-methoxy group and unsubstituted morpholine may confer differential cell permeability and target engagement profiles compared to the dimethyl analog, potentially unveiling novel biology that dimethylmorpholine-bearing chemotypes miss.

Starting Point for Focused Structure-Activity Relationship (SAR) Expansion Around the 7-Methoxybenzofuran Vector

The 7-methoxy substitution is the key structural variable relative to the unsubstituted benzofuran core found in most deposited analogs. The Fujisawa thiazolylbenzofuran patent family (EP 0528337) demonstrates that alkoxy substitution on the benzofuran nucleus can modulate leukotriene and SRS-A antagonist potency by ≥10-fold in ex vivo guinea pig tissue assays [2]. Researchers seeking to explore the SAR of benzofuran 7-position substitution in a morpholinosulfonyl benzamide context can use this compound as the methoxy reference point, synthesizing ethoxy, hydroxyl, or halogen analogs for systematic comparison. No other commercially available compound in this sub-series bears the 7-methoxy-morpholinosulfonyl combination.

Negative Control or Orthogonal Chemotype for GLI1/Wnt Pathway Studies Using CID 3942275

CID 3942275 has reported GLI1 IC₅₀ of 1.26 µM and Wnt-3a IC₅₀ of 1.28 µM [1]. The target compound differs from CID 3942275 at two positions simultaneously (7-OCH₃ on benzofuran, unsubstituted morpholine on sulfonamide). If the target compound proves inactive or differentially active against GLI1/Wnt targets when tested head-to-head with CID 3942275, this would establish a clear SAR relationship linking the 7-methoxy and/or morpholine substitution to target engagement, providing valuable chemical biology insight. This compound therefore serves as an ideal orthogonal chemotype control for pathway validation studies employing CID 3942275.

Physicochemical Comparator for Solubility and Permeability Optimization Studies

The target compound (MW 499.56, C₂₃H₂₁N₃O₆S₂, predicted lower logP due to the unsubstituted morpholine and additional oxygen atom) offers a distinct physicochemical profile compared to the dimethylmorpholine analog CID 3942275 (MW 497.6, XLogP3-AA = 3.9) [1][3]. In parallel artificial membrane permeability assays (PAMPA) or kinetic solubility determinations, the two compounds provide a matched molecular pair for evaluating the impact of morpholine N-substitution on permeability-solubility trade-offs within the benzofuran-thiazole scaffold. This has direct relevance for lead optimization programs where balancing target engagement with ADME properties is critical.

Quote Request

Request a Quote for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.